molecular formula C9H11N B1589887 4-Cyclopropylaniline CAS No. 3158-71-2

4-Cyclopropylaniline

Cat. No. B1589887
CAS RN: 3158-71-2
M. Wt: 133.19 g/mol
InChI Key: UBXDNWVNEZBDBN-UHFFFAOYSA-N
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Description

4-Cyclopropylaniline is an organic compound with the molecular formula C9H11N . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of 4-Cyclopropylaniline is 133.19 g/mol . The exact mass is 133.089142 Da . The molecular formula is C9H11N .


Chemical Reactions Analysis

A study has shown that N-cyclopropylaniline can undergo a redox-neutral reaction of intermolecular [3 + 2] annulation . This reaction was discovered using an electrochemistry/mass spectrometry (EC/MS) platform, which generated an N-cyclopropylaniline radical cation electrochemically .


Physical And Chemical Properties Analysis

4-Cyclopropylaniline has a boiling point of 255.135°C at 760 mmHg and a melting point of 36°C . It has a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Practical Synthesis : 4-Cyclopropylaniline derivatives are synthesized through condensation reactions, as demonstrated in the practical synthesis of N-Cyclopropylanilines via direct condensation with [(1-ethoxycyclopropyl)oxy]trimethylsilane (Yoshida et al., 2003).

  • Photoredox Catalysis : Visible light-mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes offers a method to produce cyclic allylic amines, showing the utility of 4-Cyclopropylaniline in photoredox catalysis (Nguyen, Maity, & Zheng, 2014).

  • Synthesis of Benzoxazines : N-Cyclopropylanilines are used in the synthesis of 4H-3,1-benzoxazines, highlighting their role in creating complex heterocyclic compounds (Mochalov et al., 2003).

  • Palladium-Catalyzed Arylation : Cyclopropylanilines undergo palladium-catalyzed N-arylation, a process significant in pharmaceutical applications due to its presence in drug molecules (Gildner, Deangelis, & Colacot, 2016).

  • Air Oxidation : Air oxidation of N-cyclopropylanilines can occur under various conditions, leading to the formation of acetamides, which demonstrates the reactivity of these compounds in different environments (Blackburn et al., 2012).

Biological and Pharmaceutical Applications

  • Thiourea Derivatives : N-Cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives exhibit promising biological activities, such as herbicidal and fungicidal properties, showing the potential of 4-Cyclopropylaniline in agricultural applications (Tian et al., 2009).

  • Microtubule-Stabilizing Agents : Cyclopropylamide analogues of combretastatin-A4, derived from 4-Cyclopropylaniline, demonstrate significant antiproliferative activities and act as microtubule-stabilizing agents, suggesting their potential in cancer therapy (Chen et al., 2013).

Safety And Hazards

4-Cyclopropylaniline may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

properties

IUPAC Name

4-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXDNWVNEZBDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482595
Record name 4-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylaniline

CAS RN

3158-71-2
Record name 4-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Step-9 of Intermediate-1 using 1-cyclopropyl-4-nitrobenzene (0.400 g, 0.407 mmol), methanol (10 mL), iron powder (catalytic amount) and conc. HCl (0.5 mL) to afford 0.300 g of the desired product. 1HNMR (DMSO-d6): δ 0.43-0.48 (m, 2H), 0.74-0.80 (m, 2H), 1.23-1.74 (m, 1H), 4.79 (s, 2H), 6.44 (d, J=8.1 Hz, 2H), 6.73 (d, J=8.1 Hz, 2H); [M+H]+: 134.20.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopropylaniline
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4-Cyclopropylaniline
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4-Cyclopropylaniline
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4-Cyclopropylaniline
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4-Cyclopropylaniline
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4-Cyclopropylaniline

Citations

For This Compound
11
Citations
EJ Van Busschbach, JJ Van Daalen… - Journal of Agricultural …, 1973 - ACS Publications
… CHEMICAL METHODS In the literature two methods for the preparation of 4cyclopropylaniline are cited (Figure 1, routes A and B). A third one is also described in Figure 1, route C. …
Number of citations: 3 pubs.acs.org
P Riley, RP Hanzlik - Xenobiotica, 1994 - Taylor & Francis
… and the second was 4-cyclopropylaniline (1 54 mg. h); they had the following characteristics: … 4-Cyclopropylaniline. 'H-nmr (CDC13, 500 hIHz): 66.93 (d, 2 h), 6.64 (d, 2 H), 3 4 2 (s, 2 H), …
Number of citations: 26 www.tandfonline.com
VU Ladziata, PW Glunz, Y Zou, X Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
… Synthesis of 4-cyclopropylaniline 18 was achieved in three steps starting with Boc-protected bromobenzylamine 14 via sequential Pd-catalyzed cyclopropanation, 19 followed by Zn-…
Number of citations: 5 www.sciencedirect.com
SS Mochalov, RA Gazzaeva, AZ Kadzhaeva… - Chemistry of …, 2012 - Springer
The reaction of N-acylaminophenylcyclopropanes with HNO 2 proceeds regioselectively with introduction of an N = O fragment into the three-membered ring and formation of the …
Number of citations: 5 link.springer.com
P Riley - 1993 - search.proquest.com
… N,N-dimethyl-4cyclopropylaniline (E/2 07V vs. Ag/AgCl) would therefore be predicted to react with manganese (III) acetate in the fashion observed for 4cyclopropylanisole. …
Number of citations: 0 search.proquest.com
DA DeGoey, JT Randolph, D Liu, J Pratt… - Journal of medicinal …, 2014 - ACS Publications
… To the residue was added 4-cyclopropylaniline (4.80 g, 36.0 mmol) and N,N-dimethylformamide (6.43 mL), and the resulting mixture was stirred at 50 C for 2 h. The resulting mixture …
Number of citations: 142 pubs.acs.org
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… The following compound was prepared using the same methodology as in compound 3a using 4cyclopropylaniline (1.2 mmol, 160 mg). Solvent was evaporated and purification of the …
Number of citations: 7 nopr.niscpr.res.in
CY Cai, QX Teng, M Murakami, SV Ambudkar… - Biomolecules, 2023 - mdpi.com
… Compound 2 (50 mg, 0.21 mmol) was added to a solution of 4-cyclopropylaniline (42 mg, 0.25 mmol) and triethylamine (25 mg, 0.25 mmol) to obtain a yellow solid (35 mg) in 50% yield, …
Number of citations: 1 www.mdpi.com
GZ Zheng, P Bhatia, J Daanen, T Kolasa… - Journal of medicinal …, 2005 - ACS Publications
… 9-Dimethylamino-3-(4-cyclopropylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one (1s): prepared using the same procedure as for 1b, but employing a mixture of 4-cyclopropylaniline as the …
Number of citations: 94 pubs.acs.org
DJ Byron, AS Matharu, M Rees… - Molecular Crystals and …, 1995 - Taylor & Francis
General procedures are described for the synthesis of members of five pairs of related homologous series of mesogenic azomethines differing in the mode of linkage of the CH˭N group …
Number of citations: 3 www.tandfonline.com

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